REACTION_CXSMILES
|
[ClH:1].[Cl:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.[NH2:10][C:11]([NH2:13])=[S:12]>C(O)C>[ClH:2].[ClH:1].[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH2:3][S:12][C:11](=[NH:10])[NH2:13] |f:0.1,4.5.6|
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Name
|
|
Quantity
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30 g
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Type
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reactant
|
Smiles
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Cl.ClCC1=NC=CC=C1
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Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Boiling is maintained for 90 minutes
|
Duration
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90 min
|
Type
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TEMPERATURE
|
Details
|
after cooling
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Type
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FILTRATION
|
Details
|
the crystals which have appeared are filtered off
|
Type
|
WASH
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Details
|
washed twice with ethanol (100 cc in total)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried under reduced pressure (20 mm Hg) at a temperature of about 20° C., in the presence of potassium hydroxide pellets
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.N1=C(C=CC=C1)CSC(N)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |